

# Application Note: Time-Lapse Imaging of Mitochondrial Dynamics with MitoTracker Red FM

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## Compound of Interest

Compound Name: *FM-red*

Cat. No.: *B11928510*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Mitochondria are highly dynamic organelles that constantly undergo fusion and fission to maintain their shape, size, distribution, and function. This process, known as mitochondrial dynamics, is crucial for cellular homeostasis, including energy production, calcium signaling, and apoptosis.[1][2] Disruptions in the balance between mitochondrial fusion and fission are implicated in various pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.[3][4] Time-lapse fluorescence microscopy provides a powerful tool to visualize and quantify these dynamic processes in living cells.[1]

MitoTracker Red FM is a cell-permeant, cationic fluorescent dye that selectively accumulates in mitochondria. Its accumulation is dependent on the mitochondrial membrane potential. A key feature of MitoTracker Red FM is its mildly thiol-reactive chloromethyl group, which allows it to covalently bind to mitochondrial proteins. This ensures stable labeling, making it suitable for long-term imaging experiments that track mitochondrial motility, fusion, and fission events. However, it's important to note that MitoTracker Red FM is not well-retained after fixation with aldehydes.

## Principle of Action

MitoTracker Red FM passively diffuses across the plasma membrane of a live cell and accumulates in the mitochondrial matrix due to the negative mitochondrial membrane potential maintained by healthy, respiring mitochondria. The dye then covalently reacts with free thiol groups of cysteine residues on mitochondrial proteins, anchoring it within the organelle. This stable labeling persists even if the membrane potential fluctuates, allowing for reliable tracking over time.

## Quantitative Data Summary

The following table summarizes the key characteristics and recommended parameters for using MitoTracker Red FM.

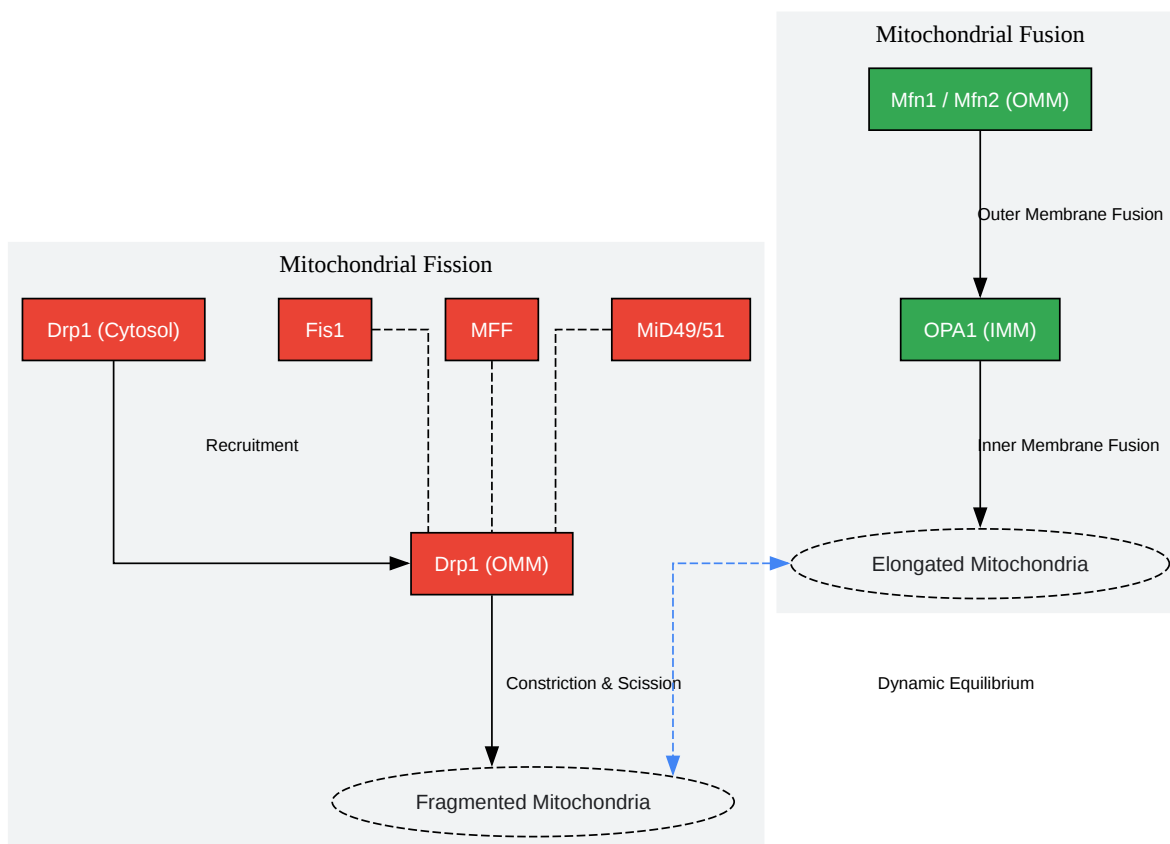
Parameter	Value	Source(s)
Probe Name	MitoTracker Red FM	N/A
Excitation (Peak)	~575-604 nm	
Emission (Peak)	~595-650 nm	
Recommended Solvent	Anhydrous DMSO	
Stock Solution Conc.	1 mM	
Working Conc.	20–200 nM	
Incubation Time	15–45 minutes	
Fixability	Not well-retained post-fixation	
Phototoxicity	Can occur, use lowest possible concentration and laser power	

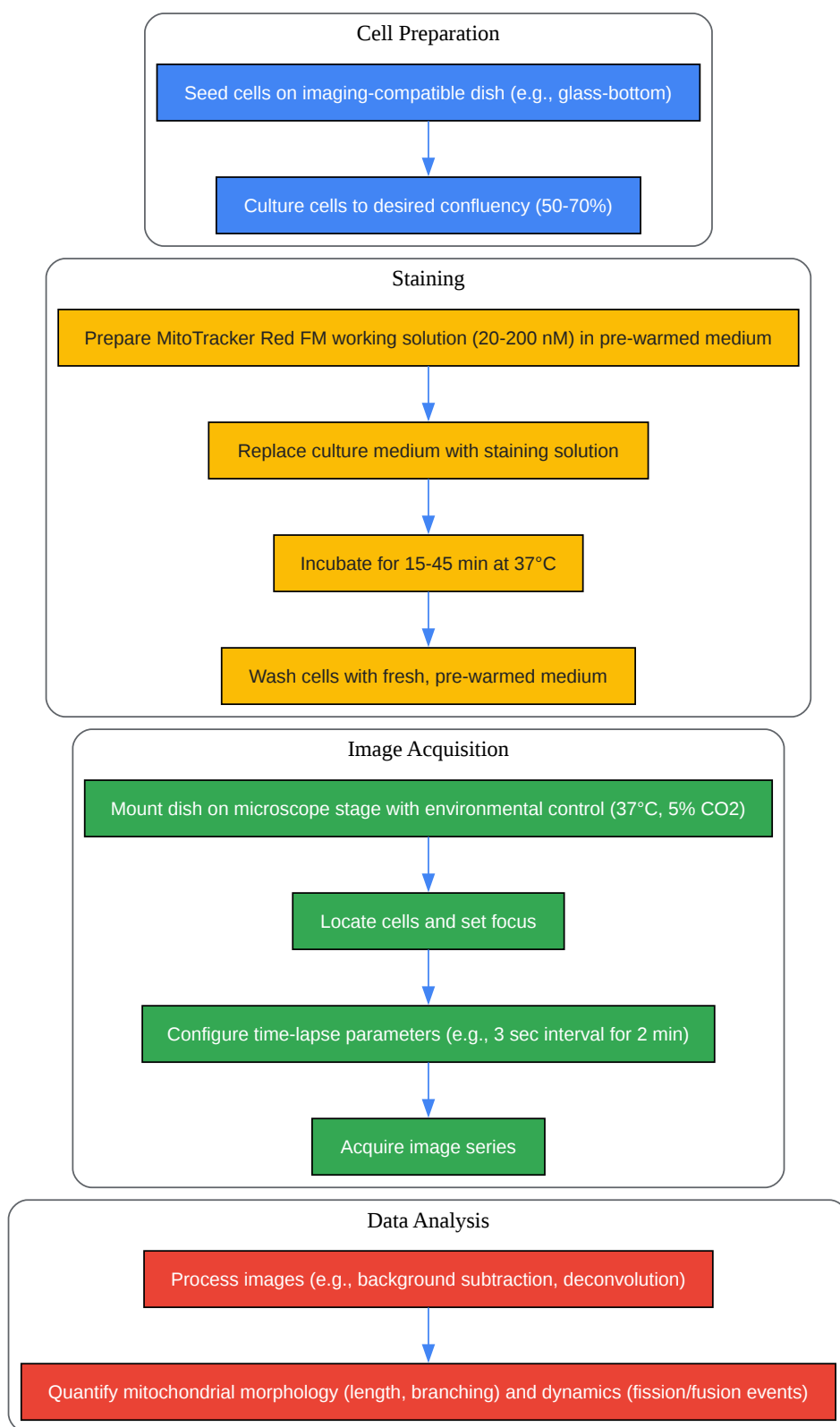
## Visualized Pathways and Workflows

### Mitochondrial Dynamics Signaling Pathway

The balance between mitochondrial fusion and fission is tightly regulated by a conserved set of GTPase proteins. Fission is primarily mediated by the recruitment of Dynamin-related protein 1 (Drp1) from the cytosol to the outer mitochondrial membrane, where it interacts with receptor proteins like Fis1, MFF, MiD49, and MiD51. Fusion is a two-step process involving the fusion of

the outer membrane by Mitofusins (Mfn1 and Mfn2) and the inner membrane by Optic atrophy 1 (OPA1).





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## References

- 1. Analysis of mitochondrial dynamics and functions using imaging approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial Fusion Proteins and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondrial fusion and fission proteins: novel therapeutic targets for combating cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
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